molecular formula C28H31NO6 B015509 Neoaureothin CAS No. 28900-27-8

Neoaureothin

Cat. No. B015509
CAS RN: 28900-27-8
M. Wt: 477.5 g/mol
InChI Key: IZICQJAGBLBAMJ-MFGUEIBOSA-N
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Description

Neoaureothin is a bacterial metabolite that has been found in Streptomyces12. It acts as an androgen receptor (AR) antagonist that inhibits the binding of dihydrotestosterone (DHT) to ARs and inhibits DHT-induced expression of prostate-specific antigen in LNCaP cells12.



Synthesis Analysis

The production of Neoaureothin involves the use of modular type I polyketide synthases (PKSs), which are giant multifunctional enzymes responsible for the biosynthesis of many pharmacologically relevant polyketides34. The synthases producing Neoaureothin employ individual modules iteratively4. The PKS can mediate an additional chain elongation to yield the higher homolog homoneoaureothin4.



Molecular Structure Analysis

The molecular formula of Neoaureothin is C28H31NO62. It has a formula weight of 477.62. The InChI code is InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m1/s12.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Neoaureothin are complex and involve the use of modular type I polyketide synthases (PKSs)34. These enzymes catalyze Claisen condensations of the activated acyl and malonyl building blocks3. Additional β-keto processing domains for ketoreduction (KR), dehydration (DH), and enoyl reduction (ER) increase the structural diversity of the polyketide chain3.



Physical And Chemical Properties Analysis

Neoaureothin is a solid with a boiling point of 660.7°C at 760 mmHg2. It has a melting point of 105-106°C2 and a density of 1.2 g/cm32. It is soluble in DMF, DMSO, Ethanol, and Methanol2.


Scientific Research Applications

  • Anti-HIV Activity : Neoaureothin has demonstrated strong anti-HIV activity, photostability, and improved cell safety, marking it as a promising new class of HIV inhibitors for further drug development (Herrmann et al., 2020).

  • Production of Antitumor and Antifungal Agents : Insights into non-canonical enzymatic processes from the non-colinear aureothin and neoaureothin assembly lines could be used for the production of antitumor and antifungal agents (Busch & Hertweck, 2009).

  • Chain Length Control and Structure-Activity Relationships : The nor PKS (polyketide synthase) can mediate an additional chain elongation to yield homoneoaureothin, offering insights into chain length control and structure-activity relationships (Sugimoto et al., 2015).

  • Biosynthesis Pathways : Neoaureothin, along with aureothin, are rare nitroaryl-substituted polyketide metabolites from Streptomyces species. Their biosynthesis pathways provide an evolutionary perspective on non-colinear polyketide synthesis (Traitcheva et al., 2007).

  • Discovery of New Antibiotics : Neoaureothin has been associated with the isolation of three new antibiotics - neoantimycin, neaureothin, and ochramycin - from Streptoverticillium orinoci (Cassinelli et al., 1967).

properties

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICQJAGBLBAMJ-MFGUEIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one

CAS RN

28900-27-8
Record name Neoaureothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
N Traitcheva, H Jenke‐Kodama, J He… - …, 2007 - Wiley Online Library
Aureothin and neoaureothin (spectinabilin) represent rare nitroaryl‐substituted polyketide metabolites from Streptomyces thioluteus and Streptomyces orinoci, respectively, which only …
KIM Do-Kyung, DG KIM, GU Bon-Cheol… - 한국생물공학회 학술 …, 2022 - dbpia.co.kr
Neoaureothin, rare … neoaureothin derivatives having improved solubility with slightly modified structures by rational engineering to PKS (polyketide synthase) modules in neoaureothin …
Number of citations: 0 www.dbpia.co.kr
DK Kim, B Gu, DG Kim, MK Oh - Biotechnology and …, 2023 - Wiley Online Library
… The NB4 strain was used as the platform strain for neoaureothin production in this study. … These strains were cultivated for 7 days, and neoaureothin concentrations were measured (…
KIM Dokyung, GU Bonchoel, OH Minkyu - 한국생물공학회 학술대회, 2021 - dbpia.co.kr
… Neoaureothin, rare … neoaureothin derivatives having improved solubility with slightly modified structures by rational engineering to PKS (polyketide synthase) modules in neoaureothin …
Number of citations: 0 www.dbpia.co.kr
C Cardani - Chim Ind, 1970 - cir.nii.ac.jp
The structure of neoaureothin | CiNii Research … The structure of neoaureothin …
Number of citations: 12 cir.nii.ac.jp
B Busch, C Hertweck - Phytochemistry, 2009 - Elsevier
… This review highlights recent insights into the non-colinear aureothin and neoaureothin … The unusual aureothin and neoaureothin assembly lines thus not only represent a model …
KIM Do-Kyung, GU Bon-Cheol, HA Jeong-Han… - 한국생물공학회 학술 …, 2023 - dbpia.co.kr
… , we produced neoaureothin derivatives having improved solubility with slightly modified structures by rational engineering to PKS (polyketide synthase) modules in neoaureothin BGC (…
Number of citations: 0 www.dbpia.co.kr
Y Sugimoto, L Ding, K Ishida… - Angewandte Chemie …, 2014 - Wiley Online Library
… aureothin (aur) 7 and its higher homologue neoaureothin (nor) 8 indicated that the aur PKS … but results from photoinduced polyene splicing of neoaureothin. Only the molecular basis for …
G Cassinelli, A Grein, P Orezzi, P Pennella… - Archiv für …, 1967 - Springer
… The upper phase, containing neoaureothin and neoantimycin, was concentrated in vacuo … in volume; this procedure allowed to obtain pure neoaureothin and neoantimycin (yield: 20 fzg …
NO Traitcheva - 2006
Number of citations: 2

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